

CAS number and molecular weight of 2-(Bromomethyl)-3-phenylquinoxaline

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Compound of Interest

Compound Name: 2-(Bromomethyl)-3-phenylquinoxaline

Cat. No.: B8768916

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An In-depth Technical Guide to 2-(Bromomethyl)-3-phenylquinoxaline

This technical guide provides a comprehensive overview of **2-(Bromomethyl)-3-phenylquinoxaline**, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its physicochemical properties, a plausible synthetic route, and discusses its potential biological activities and associated signaling pathways based on current scientific literature on related quinoxaline derivatives.

Physicochemical Properties

Quantitative data for **2-(Bromomethyl)-3-phenylquinoxaline** is summarized in the table below. The molecular weight has been calculated from its molecular formula, and while a specific CAS number is not readily available in public databases, its fundamental properties can be reliably determined.

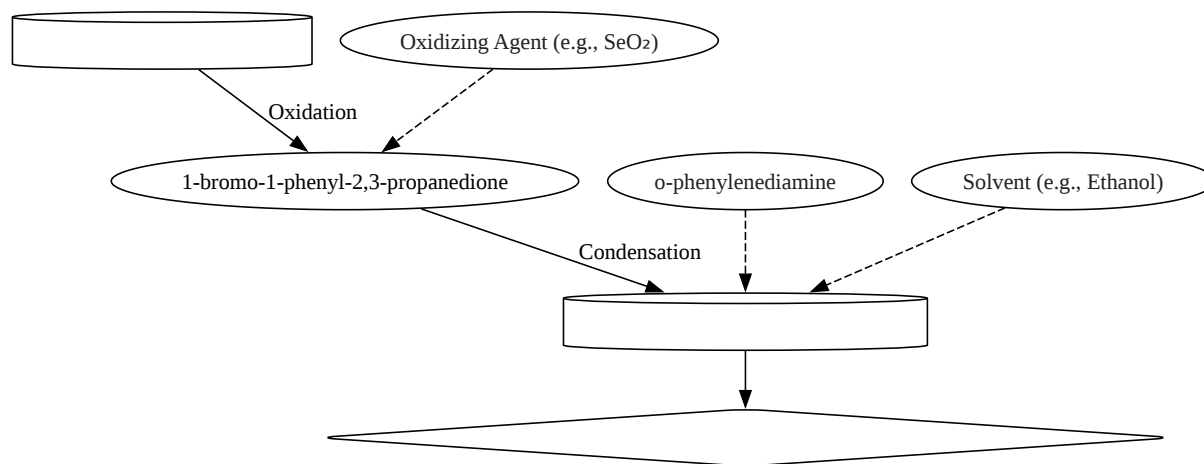
Property	Value	Source
Molecular Formula	C ₁₅ H ₁₁ BrN ₂	Calculated
Molecular Weight	299.17 g/mol	Calculated[1]
CAS Number	Not available	-

Experimental Protocols: Synthesis of 2-(Bromomethyl)-3-phenylquinoxaline

A feasible synthetic protocol for **2-(Bromomethyl)-3-phenylquinoxaline** can be adapted from established methods for quinoxaline synthesis, which typically involve the condensation of an o-phenylenediamine with an α -dicarbonyl compound.^{[2][3][4]} A potential starting material for this synthesis is 1-bromo-3-phenyl-2-propanone, which would need to be oxidized to the corresponding α -dicarbonyl compound before condensation.

Proposed Synthetic Pathway:

- **Oxidation of 1-bromo-3-phenyl-2-propanone:** The starting ketone can be oxidized to 1-bromo-1-phenyl-2,3-propanedione using a suitable oxidizing agent, such as selenium dioxide (SeO_2).
- **Condensation Reaction:** The resulting α -dicarbonyl compound is then reacted with o-phenylenediamine in a suitable solvent, such as ethanol or acetic acid.^{[5][6]} The reaction mixture is typically heated to facilitate the cyclization and formation of the quinoxaline ring.
- **Purification:** The crude product can be purified using standard techniques like recrystallization or column chromatography to yield pure **2-(Bromomethyl)-3-phenylquinoxaline**.



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Potential Biological Activity and Signaling Pathways

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[7][8][9] The presence of both a phenyl group and a reactive bromomethyl group in **2-(Bromomethyl)-3-phenylquinoxaline** suggests it may exhibit significant bioactivity.

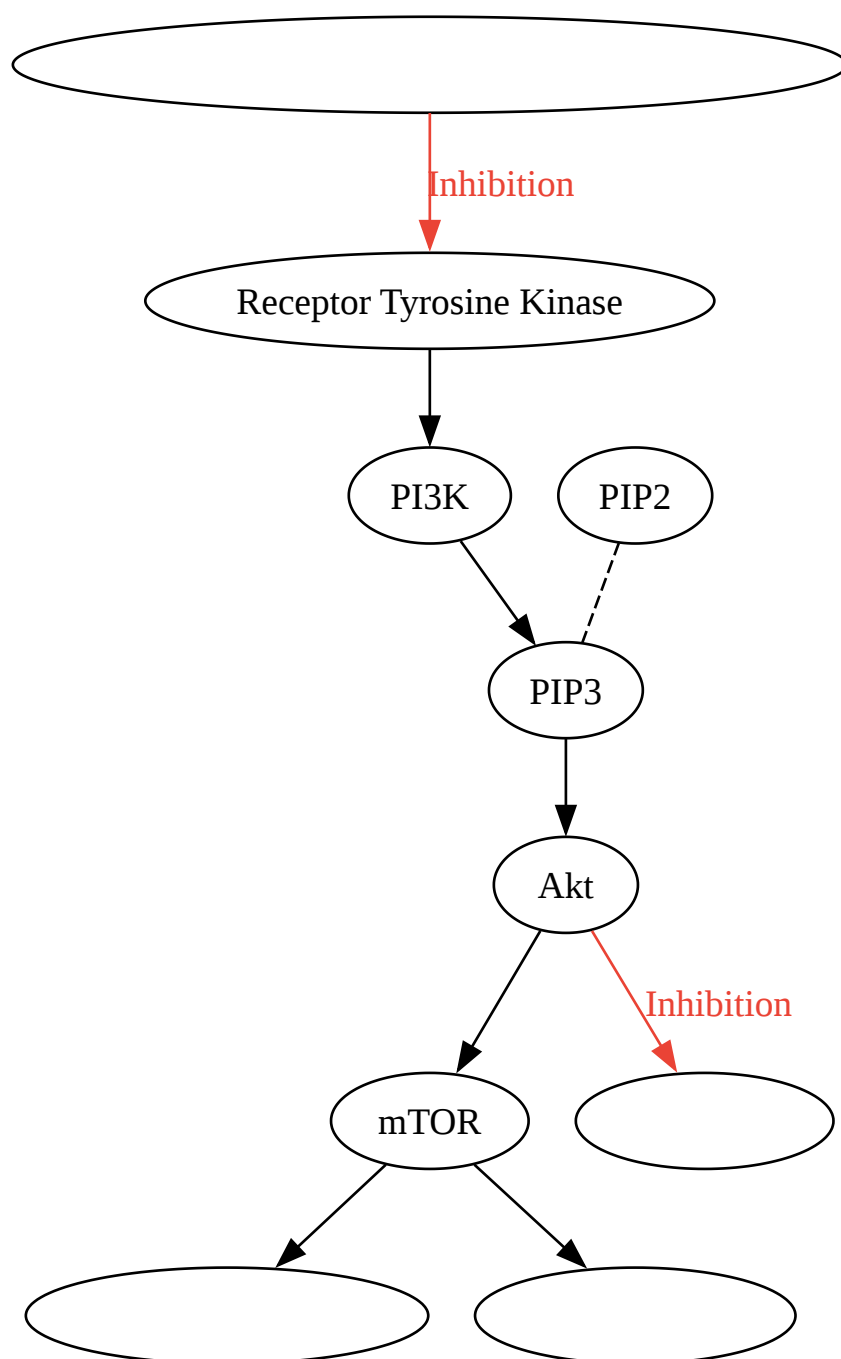
Antimicrobial and Antifungal Activity:

Studies on 2,3-bis(bromomethyl)quinoxaline derivatives have demonstrated their antibacterial and antifungal activities.[7][10] The electrophilic nature of the bromomethyl group is believed to play a crucial role in their mechanism of action, potentially through alkylation of biological macromolecules in pathogens.[10] It is plausible that **2-(Bromomethyl)-3-phenylquinoxaline** could exhibit similar antimicrobial properties.

Anticancer Activity:

Numerous quinoxaline derivatives have been investigated as potential anticancer agents.[8][11][12] Their mechanisms of action are diverse and can involve the inhibition of protein kinases, induction of apoptosis, and targeting of tumor hypoxia.[11][13] The phenyl substituent in **2-(Bromomethyl)-3-phenylquinoxaline** may enhance its binding affinity to certain biological targets, a common strategy in drug design.

A representative signaling pathway that is often modulated by quinoxaline derivatives in cancer cells is the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.



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In conclusion, while specific experimental data for **2-(Bromomethyl)-3-phenylquinoxaline** is limited, a comprehensive understanding of its properties and potential applications can be derived from the extensive research on related quinoxaline derivatives. This guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further experimental validation is necessary to confirm the proposed synthesis and biological activities.

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